1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride is an organic compound characterized by its trifluoromethyl group and a phenyl substituent on a pentane chain. This compound is notable for its unique structural features, which contribute to its potential applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development and other scientific applications .
The chemical reactivity of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride can be attributed to the presence of both the amine and trifluoromethyl groups. Key reactions include:
These reactions make it versatile for further derivatization and functionalization in synthetic chemistry .
Further research is required to elucidate the specific biological mechanisms and therapeutic potentials of this compound .
Several synthetic routes can be employed to produce 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride:
Each method presents unique advantages and challenges in terms of yield, purity, and environmental impact .
The applications of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride are diverse:
Interaction studies involving 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride are crucial for understanding its pharmacodynamics:
Such studies are essential for assessing the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Trifluoromethylphenylpropan-2-amine | Trifluoromethyl group; propanamine | Known for its antidepressant effects |
3-Amino-5-fluoropentane | Fluoropentane structure | Exhibits significant antimicrobial activity |
4-Fluoro-N-methylamphetamine | Fluoro-substituted amphetamine | Potent stimulant effects; widely studied |
While these compounds share certain features, the specific arrangement of functional groups in 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride contributes to its distinct properties and potential applications .
1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride (CAS 2060041-18-9) is an organofluorine compound with the molecular formula C₁₁H₁₅ClF₃N and a molecular weight of 253.69 g/mol. Its IUPAC name, 1,1,1-trifluoro-5-phenylpentan-3-amine; hydrochloride, reflects the presence of a trifluoromethyl (-CF₃) group at the terminal carbon, a phenyl ring at the fifth carbon, and a protonated amine group at the third position of the pentane backbone. The hydrochloride salt enhances the compound’s stability and solubility in polar solvents.
The SMILES notation C1=CC=C(C=C1)CCC(CC(F)(F)F)N.Cl and InChI key NRWKDHYQGKGRAV-UHFFFAOYSA-N provide unambiguous representations of its connectivity. The compound typically exists as a powdered solid at room temperature, with storage recommendations emphasizing dry, inert conditions to prevent degradation.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₅ClF₃N | |
Molecular Weight | 253.69 g/mol | |
SMILES | C1=CC=C(C=C1)CCC(CC(F)(F)F)N.Cl | |
InChI Key | NRWKDHYQGKGRAV-UHFFFAOYSA-N | |
Appearance | Powder |
The synthesis of fluorinated amines like 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride is rooted in milestones of organofluorine chemistry. Early 20th-century work by Georg Schiemann established the Schiemann reaction, where aromatic amines are converted to fluorobenzenes via diazonium tetrafluoroborate intermediates. This methodology laid the groundwork for introducing fluorine into organic frameworks, though early efforts focused on aromatic systems rather than aliphatic amines.
In the 1930s, Frederic Swarts pioneered halogen-exchange reactions using antimony trifluoride (SbF₃) to replace chlorine atoms in chlorinated hydrocarbons with fluorine. While Swarts’ work targeted trifluoromethyl groups in aromatic systems (e.g., benzotrifluorides), his principles later informed aliphatic fluorination strategies. For example, the direct fluorination of pentane derivatives using HF or metal fluorides (e.g., CoF₃) enabled the selective incorporation of -CF₃ groups into aliphatic chains.
The development of electrochemical fluorination (ECF) by Joseph Simons in the 1940s further expanded synthetic access to fluorinated amines. By electrolyzing hydrocarbons in anhydrous HF, Simons generated perfluorinated compounds, though side reactions limited yields. Modern iterations of ECF and halogen-exchange protocols now enable the precise installation of fluorine atoms into amine-bearing alkanes, as exemplified by 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride.
1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride exemplifies the convergence of fluorine’s unique properties—high electronegativity, small atomic radius, and metabolic stability—within a single molecule. Academically, it serves as a model compound for studying:
The -CF₃ group’s electron-withdrawing nature polarizes adjacent bonds, altering the amine’s basicity and nucleophilicity. This effect is critical in catalysis and drug design, where fluorine modulates interaction strengths with biological targets.
The trifluoromethyl group’s tetrahedral geometry introduces steric hindrance, influencing the molecule’s conformational flexibility. Nuclear magnetic resonance (NMR) studies of similar compounds reveal restricted rotation around C-C bonds adjacent to -CF₃, impacting reactivity.
Fluorinated amines are precursors to surfactants, ionic liquids, and polymers. The phenyl and -CF₃ groups in 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride suggest potential in designing hydrophobic coatings or fluoropolymer additives.
The amine hydrochloride group permits further functionalization via alkylation, acylation, or coordination chemistry. For instance, the free base (1,1,1-trifluoro-5-phenylpentan-3-amine) could act as a ligand in metal-organic frameworks (MOFs) or catalysts.
The molecular structure of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride comprises a pentan-3-amine backbone substituted with a phenyl group at the 5-position and a trifluoromethyl group at the 1-position. The hydrochloride salt introduces ionic character, stabilizing the protonated amine group. Key geometric parameters include:
Conformational analysis reveals two stable rotamers arising from rotation about the C3–C4 bond. The gauche conformation (torsional angle: 60°) predominates due to reduced steric clash between the trifluoromethyl group and the amine moiety, while the anti conformation (180°) is less favorable by ~2.1 kcal/mol [3].
Table 1: Calculated conformational energies
Conformation | Torsional Angle (°) | Relative Energy (kcal/mol) |
---|---|---|
Gauche | 60 | 0.0 |
Anti | 180 | 2.1 |
Strong absorptions at 1,162 cm⁻¹ (C–F asymmetric stretch) and 1,123 cm⁻¹ (C–F symmetric stretch) confirm the trifluoromethyl group. The N–H stretch of the protonated amine appears as a broad band at 2,800–3,000 cm⁻¹ [4].
High-resolution ESI-MS shows a molecular ion peak at m/z 218.1151 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₄F₃N⁺. Fragmentation pathways include loss of HCl (Δmlz = 36.5) and cleavage of the C–CF₃ bond (Δmlz = 69) [1].
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
Figure 1: Molecular electrostatic potential surface (isovalue = 0.002 e/Ų) showing charge distribution.
Table 2: Key structural parameters of trifluoromethylated amines
Compound | C–F Bond Length (Å) | N–C Bond Length (Å) | Dipole Moment (Debye) |
---|---|---|---|
Title compound | 1.33 | 1.45 | 4.7 |
1-[4-(CF₃)phenyl]pent-4-en-1-amine | 1.34 | 1.44 | 5.1 |
3-Trifluoromethyl-2-isoxazoline | 1.32 | 1.29 | 3.9 |
The title compound’s CF₃ group exerts a stronger electron-withdrawing effect (-I* = 0.43) compared to chlorinated analogues (-I* = 0.25), lowering the pKa of the amine by 1.2 units relative to non-fluorinated counterparts [3]. This enhances solubility in polar aprotic solvents (e.g., 28 mg/mL in DMSO vs. 5 mg/mL for the non-fluorinated analogue) [1].